molecular formula C13H17FO B7984118 (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

Cat. No.: B7984118
M. Wt: 208.27 g/mol
InChI Key: NGMFHSGOHAVGAM-WCQYABFASA-N
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Description

(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol: is a chiral compound with a cyclohexanol core substituted by a fluoro and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclohexanone derivative.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with the cyclohexanone derivative to form the corresponding alcohol.

    Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions to form various derivatives, such as the corresponding cyclohexane derivative.

    Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanone.

    Reduction: Formation of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexane.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.

    Material Science: The compound is used in the synthesis of advanced materials with specific optical and electronic properties.

    Biological Studies: It serves as a model compound in studying enzyme-catalyzed reactions and chiral recognition processes.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The cyclohexanol core provides a rigid framework that enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(4-chloro-3-methylphenyl)cyclohexan-1-ol: Similar structure but with a chloro group instead of a fluoro group.

    (1R,2S)-2-(4-fluoro-3-ethylphenyl)cyclohexan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

    (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol group.

Uniqueness

  • The presence of the fluoro group enhances the compound’s lipophilicity and metabolic stability.
  • The chiral centers provide specific stereochemical properties that are crucial for its biological activity.
  • The combination of fluoro and methyl groups offers a unique balance of electronic and steric effects, making it a valuable compound in various applications.

Properties

IUPAC Name

(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMFHSGOHAVGAM-WCQYABFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCCC2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H]2CCCC[C@H]2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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